molecular formula C₁₉H₃₂O₂ B108439 5beta-Androstane-3alpha,17alpha-diol CAS No. 5856-10-0

5beta-Androstane-3alpha,17alpha-diol

Cat. No.: B108439
CAS No.: 5856-10-0
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-ULTMTAQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Androstane-3alpha,17alpha-diol is a synthetic androstane steroid that serves as a key chemical tool for researchers investigating the metabolism and biological activity of steroid hormones. As a positional isomer of endogenous androstanediols, this compound is of significant interest in the study of steroid structure-activity relationships, particularly how the 5β-configuration influences its interactions with neurological and endocrine targets compared to the more common 5α-reduced metabolites like 5α-androstane-3α,17β-diol . Researchers utilize this androstane derivative to probe specialized biochemical pathways, including the 5β-reductase route of steroid metabolism, which is distinct from the classical 5α-reduction pathway that produces potent androgens such as dihydrotestosterone (DHT) . The primary research applications for this compound are found in preclinical studies of neurosteroid function and endocrine signaling. While its 5α-isomer is a established potent positive allosteric modulator of the GABA A receptor, conferring anxiolytic, anticonvulsant, and rewarding effects in model systems , the 5β-isomer offers a comparative model to understand the criticality of the A-ring conformation in neurosteroid activity. In endocrine research, androstanediols can play a complex role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, often through interactions with estrogen receptors . Although 5β-Androstane-3alpha,17alpha-diol is not a natural hormone, it provides a valuable structural analog for mapping ligand-binding domains of steroid hormone receptors and enzymes, contributing to the development of novel research compounds and potential therapeutic leads. This product is presented for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-ULTMTAQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312545
Record name 5β-Androstane-3α,17α-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5856-10-0
Record name 5β-Androstane-3α,17α-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5856-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5beta-Androstane-3alpha,17alpha-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5β-Androstane-3α,17α-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.BETA.-ANDROSTANE-3.ALPHA.,17.ALPHA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AZ365M0JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Endogenous Formation Pathways of 5beta Androstane 3alpha,17alpha Diol

Precursor Steroids in Metabolic Pathways

The journey to 5beta-androstane-3alpha,17alpha-diol begins with foundational androgens that are subjected to sequential enzymatic modifications.

The primary precursors for the synthesis of this compound are the principal androgens, testosterone (B1683101) and androstenedione (B190577). These steroids, which feature a characteristic delta-4 (Δ4) double bond between the fourth and fifth carbon atoms in their A-ring, serve as the initial substrates for the 5-beta reduction pathway. wikipedia.orgnih.gov The human enzyme 5β-reductase efficiently acts on androstenedione, testosterone, and progesterone (B1679170) to convert them into their 5β-reduced metabolites. wikipedia.org

The conversion from precursor androgens to this compound involves several key intermediate compounds. The initial enzymatic action on a Δ4-3-oxosteroid like androstenedione creates the first crucial intermediate in the 5-beta pathway.

A critical intermediate formed after the initial 5-beta reduction of androstenedione is 5β-androstane-3,17-dione . This molecule retains the ketone groups at the C3 and C17 positions but now possesses the A/B cis-ring structure characteristic of the 5-beta series.

Subsequent enzymatic action on 5β-androstane-3,17-dione at the C3 position leads to the formation of etiocholanolone (B196237) (also known as 5β-androstane-3α-ol-17-one). researchgate.net Etiocholanolone is the direct precursor that undergoes the final modification at the C17 position to yield this compound. nih.gov

Enzymatic Conversions Governing this compound Synthesis

The synthesis of this compound is dependent on the coordinated action of three distinct classes of enzymes, each responsible for a specific structural modification of the steroid nucleus.

The first and rate-determining step in this biosynthetic pathway is the 5-beta reduction of the precursor steroid's A-ring. This reaction is exclusively catalyzed in humans by the enzyme Steroid 5β-reductase , also known as aldo-keto reductase family 1 member D1 (AKR1D1). nih.govgenecards.org

AKR1D1 catalyzes the stereospecific reduction of the C4-C5 double bond in Δ4-3-oxosteroids. nih.gov This conversion is unique as it introduces a 90° bend at the junction of the A and B rings, resulting in a non-planar A/B cis-ring structure. nih.govnih.gov This structural configuration is the defining feature of all 5β-reduced steroids. nih.gov AKR1D1 is primarily expressed in the liver, the main site of steroid hormone metabolism. nih.gov

Table 1: Action of Steroid 5β-Reductase (AKR1D1)
SubstrateEnzymeProduct
AndrostenedioneAKR1D15β-Androstane-3,17-dione
Testosterone5β-Dihydrotestosterone

Following 5-beta reduction, the ketone group at the C3 position of the steroid intermediate is targeted by 3alpha-Hydroxysteroid Dehydrogenases (3α-HSDs) . These enzymes belong to the family of oxidoreductases and catalyze the conversion of 3-ketosteroids into 3α-hydroxysteroids. wikipedia.org

In the pathway leading to this compound, a 3α-HSD enzyme reduces the 3-keto group of 5β-androstane-3,17-dione to a 3α-hydroxyl group. This reaction results in the formation of the intermediate etiocholanolone (5β-androstane-3α-ol-17-one). Several isoforms of 3α-HSD exist in humans, encoded by different genes, with varying tissue expression and substrate specificity. wikipedia.org

Table 2: Action of 3alpha-Hydroxysteroid Dehydrogenase (3α-HSD)
SubstrateEnzymeProduct
5β-Androstane-3,17-dione3α-HSDEtiocholanolone

The final step in the synthesis is the conversion of the 17-keto group of etiocholanolone into a 17α-hydroxyl group. This reaction is catalyzed by a 17alpha-Hydroxysteroid Dehydrogenase (17α-HSD) .

Research has identified and characterized a 17α-HSD enzyme that efficiently transforms various androstane (B1237026) skeletons, including androsterone (B159326) (the 5α-epimer of etiocholanolone), into their corresponding 17α-hydroxy steroids. nih.gov This enzyme catalyzes the formation of 5α-androstane-3α,17α-diol from androsterone. nih.gov By acting on the 5β-epimer, etiocholanolone, this enzyme completes the synthesis of this compound. This 17α-HSD also belongs to the aldo-keto reductase superfamily. nih.gov

Table 3: Action of 17alpha-Hydroxysteroid Dehydrogenase (17α-HSD)
SubstrateEnzymeProduct
Etiocholanolone17α-HSDThis compound

Tissue and Cellular Localization of Synthetic Enzymes and Pathways

The biosynthesis of 5β-androstane-3α,17α-diol is contingent on the co-localization of the necessary enzymes, primarily steroid 5β-reductase and specific 3α-hydroxysteroid dehydrogenases.

Expression Profiles of Key Biosynthetic Enzymes

The expression of the key enzymes involved in the synthesis of 5β-androstane-3α,17α-diol is tissue-specific.

Steroid 5β-reductase (AKR1D1): In humans, there is a single gene for 5β-reductase, AKR1D1. nih.gov The expression of this enzyme is predominantly high in the liver. biorxiv.orgnih.gov Lower levels of expression have also been noted in the testes. biorxiv.orgnih.gov This high hepatic expression underscores the liver's central role in the metabolism of steroid hormones.

3α-Hydroxysteroid Dehydrogenases (AKR1C family): The enzymes responsible for the final step of the synthesis are members of the AKR1C subfamily, which includes AKR1C1, AKR1C2, AKR1C3, and AKR1C4. These isoforms have 3α-HSD activity and are known to act on 5β-reduced androstanes. nih.govnih.gov The tissue distribution of these enzymes is broad, with significant expression in several tissues. For instance, AKR1C2 shows prominent expression in the urinary bladder, intestinal tract, and liver. proteinatlas.orgproteinatlas.org The presence of these enzymes in the liver, alongside AKR1D1, facilitates the complete metabolic pathway from epitestosterone (B28515) to 5β-androstane-3α,17α-diol in this organ.

EnzymeGenePrimary Tissue Expression
Steroid 5β-reductaseAKR1D1Liver, Testes biorxiv.orgnih.gov
3α-Hydroxysteroid DehydrogenaseAKR1C2Urinary Bladder, Intestinal Tract, Liver proteinatlas.orgproteinatlas.org

Intracellular Compartmentation of Metabolic Steps

The subcellular location of the enzymes dictates where the metabolic steps of 5β-androstane-3α,17α-diol synthesis occur.

Steroid 5β-reductase (AKR1D1): Studies have shown that this enzyme is located in the soluble fraction of the cell, meaning it is a cytosolic enzyme. nih.govnih.gov Research on hepatoma cells has confirmed that native AKR1D1 is detected in the cytoplasmic extract. endocrine-abstracts.org

3α-Hydroxysteroid Dehydrogenases (AKR1C family): Members of the AKR1C family, including AKR1C2, are also primarily found in the cytoplasm. proteinatlas.orgdrugbank.com

The cytosolic localization of both 5β-reductase and the relevant 3α-HSDs indicates that the entire pathway for the conversion of epitestosterone to 5β-androstane-3α,17α-diol occurs within the cytoplasm of the cell. proteinatlas.orgnih.govendocrine-abstracts.org

EnzymeIntracellular Location
Steroid 5β-reductase (AKR1D1)Cytoplasm nih.govendocrine-abstracts.org
3α-Hydroxysteroid Dehydrogenase (AKR1C2)Cytoplasm proteinatlas.org

Metabolism and Inactivation Pathways of 5beta Androstane 3alpha,17alpha Diol

Phase I Metabolic Transformations (e.g., further hydroxylation)

Phase I metabolic transformations typically involve oxidation, reduction, or hydrolysis reactions. For many steroid hormones, hydroxylation, catalyzed by cytochrome P450 enzymes, is a common Phase I pathway that serves as a terminal reaction to dispose of androgens.

However, specific research detailing the Phase I metabolic transformations, including further hydroxylation, of 5β-androstane-3α,17α-diol is not available in the current scientific literature. Studies have extensively documented the hydroxylation of related isomers, such as 5α-androstane-3β,17β-diol, where hydroxyl groups are introduced at various positions on the steroid nucleus. nih.govnih.gov For instance, in rat prostate microsomes, 5α-androstane-3β,17β-diol is converted to 5α-androstane-3β,6α,17β-triol and 5α-androstane-3β,7α,17β-triol. nih.gov Without direct studies on 5β-androstane-3α,17α-diol, its specific hydroxylated metabolites remain uncharacterized.

Phase II Conjugation Pathways

Phase II conjugation reactions increase the water solubility of steroids, preparing them for elimination via urine or bile. The primary pathways for steroid inactivation are glucuronidation and sulfation.

Glucuronidation is the process of attaching a glucuronic acid moiety to the steroid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process is a significant pathway for the metabolism of androgens and their derivatives. ontosight.ai

Specific glucuronidated metabolites of 5β-androstane-3α,17α-diol have not been characterized in the scientific literature. The example metabolite, 5β-androstane-3α,17α-diol-11-one-17β-carboxylate 3-O-(3-sulfo-β-D-glucuronide) anion, is a complex conjugate that would involve multiple metabolic steps, including oxidation and conjugation with both sulfate (B86663) and glucuronic acid. There is currently no available research that identifies this or other specific glucuronide conjugates of 5β-androstane-3α,17α-diol.

The UDP-glucuronosyltransferase (UGT) enzyme superfamily plays a critical role in the conjugation of various steroid isomers. Studies on the closely related compound, 5β-androstane-3α,17β-diol, have shown that specific UGT enzymes exhibit stereo- and regioselectivity. For example, UGT2B7 conjugates the 3α-hydroxyl group of 5β-androstane-3α,17β-diol, while UGT2A1 and UGT2A2 also show activity towards this isomer. nih.govdshs-koeln.de

However, direct research on which specific UGT enzymes are responsible for the glucuronidation of 5β-androstane-3α,17α-diol is not available. The stereochemistry at the 17-position (α-hydroxyl vs. β-hydroxyl) can significantly influence enzyme-substrate recognition and conjugation efficiency. Therefore, the exact UGT enzymes that metabolize 5β-androstane-3α,17α-diol remain to be identified.

Interactive Data Table: UGT Enzyme Activity on Androstane (B1237026) Diol Isomers

SubstrateUGT EnzymeConjugation PositionActivity Level
5β-Androstane-3α,17β-diolUGT2B73-OHConjugated
5β-Androstane-3α,17β-diolUGT2A13-OHLow Rate
5β-Androstane-3α,17β-diolUGT2A23-OHLow Rate
5β-Androstane-3α,17α-diol Not Determined Not Determined No Data Available

Note: This table is based on available data for a related isomer and highlights the lack of specific data for 5β-androstane-3α,17α-diol. nih.govdshs-koeln.de

Sulfation is another key Phase II conjugation pathway for steroids, involving the transfer of a sulfonate group, catalyzed by sulfotransferase enzymes (SULTs). This modification also increases water solubility and facilitates excretion.

While sulfated forms of other androstane diol isomers, such as 5α-androstane-3β,17α-diol disulfate, have been identified, there is no specific information available in the reviewed literature concerning the sulfation or the characterization of sulfate conjugates of 5β-androstane-3α,17α-diol. nih.gov

The formation of mixed conjugates, containing both sulfate and glucuronic acid moieties, represents a more complex metabolic pathway. While theoretically possible, there is currently no scientific evidence from the search results to confirm the existence or characterization of sulfated glucuronidated metabolites of 5β-androstane-3α,17α-diol.

Sulfation and Sulfate Conjugates

Involvement of Sulfotransferases (e.g., Chst10nih.gov)

Sulfation is another key pathway in the metabolic inactivation of steroid hormones. This reaction involves the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs).

While direct evidence for the specific sulfotransferase that acts on 5beta-androstane-3alpha,17alpha-diol is limited in the available research, the general mechanisms of steroid sulfation are well-established. Research has identified that carbohydrate sulfotransferase 10 (Chst10) is involved in the regulation of steroid hormones. nih.govnih.gov Chst10 has been shown to sulfate various glucuronidated steroid hormones, such as estrogen and testosterone (B1683101). nih.gov This suggests a potential role for Chst10 in the further metabolism of glucuronidated this compound. The enzyme adds a sulfate group to the glucuronic acid moiety already attached to the steroid. nih.govnih.gov This dual conjugation would further increase the water solubility and facilitate the excretion of the compound.

It is important to note that while the action of Chst10 on other glucuronidated steroids is documented, its specific activity on this compound glucuronide has not been definitively confirmed in the reviewed literature.

Elimination and Excretion Pathways

Following metabolic conjugation, this compound and its metabolites are eliminated from the body through various excretory routes, primarily via urine and to a lesser extent, bile and feces.

This compound has been identified as a urinary metabolite of epitestosterone (B28515). nih.gov Studies involving the administration of epitestosterone have led to the detection of both 5alpha- and this compound in urine, confirming the renal route of excretion for this compound. nih.gov

Furthermore, analysis of human feces and bile has revealed the presence of androstane-diols in various conjugated forms. Specifically, 5alpha-androstane-3alpha,17alpha-diol (B1600260) has been found in feces as monosulfate and disulfate conjugates. hmdb.ca In bile, it has been identified as glucuronide and mono- and disulphate conjugates. hmdb.ca Although this finding pertains to the 5-alpha isomer, it provides a strong indication of the probable excretion pathways for the 5-beta isomer as well, given their structural similarity and shared metabolic routes.

The primary forms of androgen metabolites are conjugated to facilitate their excretion. bham.ac.uk These conjugated forms, being more water-soluble, are readily transported in the blood to the kidneys for filtration and subsequent elimination in the urine. Biliary excretion provides an alternative route, where the conjugates are secreted into the bile and then eliminated via the feces.

The table below summarizes the key enzymes and pathways involved in the metabolism and excretion of this compound.

Process Enzymes/Pathways Involved Primary Excretion Route Conjugated Forms
GlucuronidationUGT2B7, UGT2B17, UGT2A1, UGT2A2Urine, BileGlucuronide conjugates
SulfationSulfotransferases (potential involvement of Chst10 on glucuronidated forms)Urine, Feces, BileSulfate conjugates (mono- and di-sulfates)

Endogenous Biological Functions of 5beta Androstane 3alpha,17alpha Diol

Role as an Androgen and a Major Testosterone (B1683101) Metabolite

5beta-Androstane-3alpha,17alpha-diol is a metabolite of testosterone, formed through the 5beta-reductase pathway. This pathway is one of two primary routes for testosterone metabolism, the other being the 5alpha-reductase pathway. The action of 5beta-reductase on testosterone yields 5beta-dihydrotestosterone (B52473) (5β-DHT), which is then further metabolized to various downstream compounds, including 5beta-androstanediols.

The 5beta-reductase pathway is generally associated with the production of metabolites that are less androgenic than those produced via the 5alpha-reductase pathway. healthmatters.io While the 5alpha pathway leads to the potent androgen 5alpha-dihydrotestosterone (DHT), the 5beta pathway produces compounds that typically have a significantly lower binding affinity for the androgen receptor (AR). healthmatters.io Consequently, this compound is considered to be a weak androgen. Its significance lies more in its role as an indicator of testosterone metabolism through the 5beta pathway rather than as a potent hormonal effector itself. rupahealth.comdutchtest.com

In contrast to the extensive research on 17beta-diol isomers, the specific androgenic activity and physiological concentrations of the 17alpha-epimer, this compound, are not well-documented in scientific literature, suggesting it may be a minor or less functionally significant metabolite.

Implication in Gonadotropin Secretion Regulation

The regulation of gonadotropin secretion—primarily Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland—is a complex process involving feedback from various steroid hormones. While androgens like testosterone and DHT are known to exert negative feedback on gonadotropin release, the specific role of their metabolites is an area of ongoing research.

There is limited direct evidence implicating this compound in the regulation of gonadotropin secretion. However, its isomer, 5alpha-androstane-3beta,17alpha-diol, has been suggested to be a regulator of this process. drugbank.comnih.gov Given that 5beta-reduced metabolites are generally less biologically active at classical androgenic targets, it is plausible that this compound has a minimal, if any, direct role in the hormonal feedback loop controlling gonadotropin secretion compared to testosterone or DHT.

Potential Modulatory Roles in Steroid Signaling

Beyond direct interaction with the androgen receptor, steroid metabolites can modulate signaling pathways in other ways, for instance, by interacting with other receptor types or by influencing enzyme activity. While specific modulatory roles for this compound are not well-established, the functions of its isomers provide a basis for potential, yet unconfirmed, activities. For example, other androstanediol isomers are known to interact with estrogen receptors or GABA-A receptors, illustrating the diverse signaling potential of testosterone metabolites. wikipedia.orgwikipedia.org Any such role for the 5beta, 17alpha isomer remains speculative pending further research.

Comparative Analysis with Other Androstanediol Isomers (for academic context only)

Understanding the biological profile of this compound is best achieved by comparing it with its more extensively studied isomers. The orientation of the hydrogen at the 5th carbon (alpha or beta) and the hydroxyl groups at the 3rd and 17th carbons dramatically alters the shape and, consequently, the function of the molecule.

Table 1: Comparative Properties of Androstanediol Isomers
CompoundKey Metabolic PathwayPrimary Biological ActionReceptor Interaction
This compound5-beta reductionWeak androgen; role largely uncharacterizedPresumed low affinity for Androgen Receptor
5alpha-Androstane-3alpha,17beta-diol (B1664111) (3α-Adiol)5-alpha reductionNeurosteroid activityPotent positive allosteric modulator of GABA-A Receptor
5alpha-Androstane-3beta,17beta-diol (3β-Adiol)5-alpha reductionEstrogenic activityHigh-affinity agonist of Estrogen Receptor Beta (ERβ)
5beta-Androstane-3alpha,17beta-diol5-beta reductionWeak androgen; metabolite of Etiocholanolone (B196237)Low affinity for Androgen Receptor

Distinction from 5alpha-Androstane-3alpha,17beta-diol (3α-Adiol) Neurosteroid Actions

5alpha-Androstane-3alpha,17beta-diol (commonly known as 3α-Adiol) is a major metabolite of DHT. Unlike classic androgens that act via the androgen receptor, 3α-Adiol's primary role is that of an inhibitory neurosteroid. wikipedia.org It is a potent positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. wikipedia.org This interaction enhances the effects of GABA, leading to anxiolytic (anxiety-reducing), anticonvulsant, and rewarding effects. wikipedia.org While 3α-Adiol is derived from the potent androgen DHT, its own androgenic activity is weak. nih.gov This function as a neuroactive steroid is a key feature that distinguishes it from other testosterone metabolites and highlights a non-traditional mechanism through which androgens can influence the central nervous system.

Differentiation from 5alpha-Androstane-3beta,17beta-diol (3β-Adiol) Estrogen Receptor Beta Agonism

Another significant DHT metabolite, 5alpha-Androstane-3beta,17beta-diol (3β-Adiol), demonstrates a different and equally distinct biological activity. This compound has very little ability to bind to the androgen receptor. frontiersin.org Instead, it is a selective, high-affinity agonist for the Estrogen Receptor Beta (ERβ). wikipedia.orgnih.gov This finding is crucial as it reveals a pathway by which testosterone and DHT can exert effects through an estrogenic, rather than androgenic, signaling pathway. The activation of ERβ by 3β-Adiol has been implicated in regulating the hypothalamic-pituitary-adrenal (HPA) axis, where it can inhibit stress responses. frontiersin.orgnih.gov It also has antiproliferative effects in prostate cancer cells via ERβ activation. wikipedia.org This function starkly contrasts with the androgenic actions of DHT and the neurosteroid activity of 3α-Adiol.

Comparison with 5beta-Androstane-3alpha,17beta-diol (Etiocholanolone) in Androgen Metabolism

The compound Etiocholanolone is chemically known as 5beta-androstane-3alpha-ol-17-one. wikipedia.org It is a 17-ketosteroid and a major urinary metabolite of testosterone via the 5beta-reductase pathway. hmdb.ca Etiocholanolone itself is considered androgenically inactive. hmdb.ca Its reduction at the 17-position yields 5beta-Androstane-3alpha,17beta-diol. researchgate.net Both Etiocholanolone and its diol metabolite are markers of the 5beta-reductase pathway, which is generally less associated with potent androgenic effects compared to the 5alpha-reductase pathway. healthmatters.io The formation of these 5beta-reduced steroids is a significant route for androgen inactivation and clearance. dutchtest.comrupahealth.com Therefore, both 5beta-Androstane-3alpha,17beta-diol and the subject of this article, this compound, are part of this less androgenic metabolic cascade, standing in contrast to the potentiation of androgenic signals seen with 5alpha-reduction.

Molecular Mechanisms of Action of 5beta Androstane 3alpha,17alpha Diol

Putative Receptor Interactions

The interaction of a steroid with a nuclear receptor is highly dependent on its three-dimensional structure. Key determinants include the stereochemistry of the A/B ring junction (5-alpha or 5-beta) and the orientation of hydroxyl groups.

Androgen Receptor Binding Affinity and Specificity (Theoretical Framework)

The classical actions of androgens are mediated by the androgen receptor (AR), a ligand-activated nuclear transcription factor. The binding affinity of androstane (B1237026) steroids to the AR is critically influenced by the conformation of the steroid's A-ring. 5-alpha reduction of testosterone (B1683101) to 5alpha-dihydrotestosterone (DHT) results in a planar A/B ring junction, a conformation that is optimal for high-affinity binding to the AR's ligand-binding pocket.

Conversely, the 5-beta configuration, as found in 5beta-Androstane-3alpha,17alpha-diol, creates a significant bend in the steroid backbone, with the A-ring oriented at a sharp angle to the other rings. This cis-fused A/B ring structure sterically hinders effective binding to the AR. Consequently, 5-beta reduced androgens are generally considered to be inactive as classical androgens. Studies on related metabolites, such as 5alpha-androstane-3alpha,17beta-diol (B1664111) and 5alpha-androstane-3beta,17beta-diol, have shown that these compounds possess very little activity at the AR. frontiersin.org Based on this established structure-activity relationship, it is theoretically posited that this compound has a negligible binding affinity for the androgen receptor and is unlikely to elicit a significant genomic response through this pathway.

Interactions with Other Nuclear Receptor Pathways

While binding to the AR is improbable, androstane metabolites can interact with other members of the nuclear receptor superfamily. A prominent example is the interaction of 5alpha-androstane-3beta,17beta-diol with the estrogen receptor beta (ERβ). frontiersin.org This metabolite of DHT is a selective agonist for ERβ and is believed to mediate some of the effects of testosterone on the hypothalamic-pituitary-adrenal (HPA) axis that are independent of the AR. frontiersin.orgnih.gov

This precedent suggests that this compound could theoretically interact with other nuclear receptors, such as different estrogen receptor isoforms, pregnane (B1235032) X receptor (PXR), or constitutive androstane receptor (CAR). However, without direct experimental data, its specific targets and functional effects within these pathways remain purely speculative. The orientation of the hydroxyl groups at the 3-alpha and 17-alpha positions, combined with the 5-beta configuration, would present a unique ligand shape, making its potential receptor interactions distinct from its more studied isomers.

Non-Genomic Actions and Rapid Signaling Cascades (Theoretical/Comparative)

Beyond the classical genomic pathways that involve nuclear receptors, many steroids can elicit rapid, non-genomic effects by interacting with cell surface receptors and ion channels.

Comparison with Known Neurosteroid Non-Genomic Effects (e.g., GABAA receptor modulation by related isomers)

Certain androstane metabolites are classified as neuroactive steroids, or neurosteroids, due to their ability to rapidly modulate neuronal excitability. A key target for these actions is the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

The metabolite 5alpha-androstane-3alpha,17beta-diol (also known as 3alpha-androstanediol) is a well-characterized potent positive allosteric modulator of the GABAA receptor. nih.govnih.govwikipedia.org This activity is critically dependent on the 3-alpha-hydroxy-5-alpha-androstane structure. nih.gov This compound enhances the GABA-mediated chloride current, leading to anxiolytic, anticonvulsant, and sedative effects. wikipedia.org

Given that this compound shares the crucial 3-alpha-hydroxy configuration, it is theoretically plausible that it could also function as a modulator of the GABAA receptor. The 5-beta configuration is also found in other GABAA-active neurosteroids like etiocholanolone (B196237). Therefore, while the specific potency and efficacy would be influenced by the 17-alpha-hydroxy group, a comparative analysis strongly suggests a potential role for this compound as a neuroactive steroid targeting the GABAA receptor.

Influence on Cellular Signaling Pathways

Recent research has uncovered that androstane metabolites, even those with low affinity for the AR, can activate various intracellular signaling cascades, thereby influencing cell survival and proliferation through non-genomic mechanisms.

Studies using the related isomer, 5alpha-androstane-3alpha,17beta-diol, have been particularly insightful. This steroid has been shown to support the survival and proliferation of human prostate cancer cells through signaling pathways that are independent of the androgen receptor. nih.gov Specifically, 5alpha-androstane-3alpha,17beta-diol has been demonstrated to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. citeab.com This pathway is a central regulator of cell growth, survival, and metabolism.

Furthermore, in astrocytes, 5alpha-androstane-3alpha,17beta-diol activates both the PI3K/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. citeab.com Activation of these rapid signaling cascades indicates that the steroid may be interacting with a yet-to-be-fully-characterized membrane receptor or signaling complex. For instance, 5alpha-androstane-3alpha,17beta-diol has been shown to be a potent agonist of a prostatic sex hormone-binding globulin (SHBG) receptor, leading to a rapid increase in intracellular cyclic AMP (cAMP). nih.gov

These findings provide a strong theoretical basis for investigating similar activities for this compound. It is plausible that this compound could also initiate rapid signaling events through membrane-associated receptors, thereby influencing cellular functions independently of nuclear receptor activation.

Table 1: Summary of Experimentally Determined Actions of Related Androstane Isomers

CompoundReceptor/PathwayObserved EffectReference
5alpha-Androstane-3alpha,17beta-diolGABAA ReceptorPositive Allosteric Modulator nih.govwikipedia.org
5alpha-Androstane-3alpha,17beta-diolPI3K/Akt PathwayActivation; Promotes cell survival nih.govciteab.com
5alpha-Androstane-3alpha,17beta-diolMAPK/ERK PathwayActivation in astrocytes citeab.com
5alpha-Androstane-3alpha,17beta-diolSHBG ReceptorAgonist; Increases intracellular cAMP nih.gov
5alpha-Androstane-3beta,17beta-diolEstrogen Receptor Beta (ERβ)Agonist frontiersin.orgnih.gov
5alpha-Androstane-3alpha,17beta-diolAndrogen Receptor (AR)Very low binding affinity/activity frontiersin.org

Table 2: List of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
-This compound
DHT5alpha-Dihydrotestosterone
3alpha-androstanediol5alpha-Androstane-3alpha,17beta-diol
-5alpha-Androstane-3beta,17beta-diol
-Testosterone
Etiocholanolone5beta-Androstan-3alpha-ol-17-one

Analytical Research Methodologies for 5beta Androstane 3alpha,17alpha Diol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating complex mixtures of steroids. The subtle differences in the spatial arrangement of functional groups among stereoisomers like 5beta-Androstane-3alpha,17alpha-diol necessitate high-resolution techniques for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful and widely used tool for steroid analysis due to its high chromatographic resolution and sensitive, specific detection. For the analysis of androstane (B1237026) diols, derivatization is typically required to increase their volatility and improve chromatographic behavior.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method for steroid analysis in many clinical and research laboratories. It often does not require derivatization, simplifying sample preparation, and offers high sensitivity and specificity through the use of multiple reaction monitoring (MRM).

While LC-MS/MS methods have been extensively developed for a variety of androgen metabolites, specific protocols and validated research findings for the direct analysis of this compound are not prominently featured in the existing literature. A hypothetical method would involve reversed-phase liquid chromatography to separate the isomer from other metabolites, followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer. The selection of specific precursor and product ion transitions would be crucial for selective and sensitive quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a fundamental technique for the purification and separation of steroids from biological matrices. It is often used as a standalone quantitative technique with UV detection (if the analyte has a chromophore) or, more commonly, as a sample preparation step before analysis by mass spectrometry.

Studies detailing the specific HPLC separation parameters, such as column type, mobile phase composition, and retention time, for this compound are scarce. The separation of androstane diol stereoisomers by HPLC is challenging and typically requires high-efficiency columns and optimized mobile phases to achieve baseline resolution.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simpler chromatographic technique often used for preliminary screening, purification, or to monitor the progress of a chemical reaction. While it is a versatile tool, it generally offers lower resolution and sensitivity compared to GC-MS or LC-MS/MS.

Specific research applications of TLC for the separation and identification of this compound have not been identified in the surveyed literature. In practice, it could be used to separate it from other less closely related steroids, with visualization achieved by staining with a suitable chemical reagent.

Advanced Mass Spectrometry Applications

Beyond simple quantification, advanced mass spectrometry techniques can provide deeper insights into the origins and metabolism of steroid hormones.

Isotope Ratio Mass Spectrometry (IRMS) for Endogenous/Exogenous Differentiation

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used, particularly in anti-doping control, to differentiate between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. This is achieved by measuring the carbon-13 to carbon-12 ratio (δ¹³C value) of the compound.

There are no specific studies in the reviewed literature that apply IRMS to differentiate the origin of this compound. The application of this technique would require the establishment of reference population ranges for the δ¹³C values of this specific endogenous metabolite. Any significant deviation from this range after administration of a synthetic version could indicate doping. The feasibility of such an analysis depends on the ability to chromatographically isolate the compound with extremely high purity.

Precursor Ion Scan Methods in LC-ESI-MS/MS

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful tool for the analysis of steroid hormones. Precursor ion scanning is a specific mode of tandem mass spectrometry (MS/MS) that is highly effective for identifying compounds that share a common structural fragment. In this technique, the first mass spectrometer (Q1) scans across a range of mass-to-charge (m/z) ratios, while the second mass spectrometer (Q3) is set to detect only a specific product ion that is characteristic of the class of compounds being investigated. A signal is generated only when a precursor ion from Q1 fragments to produce the specific product ion monitored by Q3.

For androstane diols and related steroids, precursor ion scans can be used to screen for compounds that produce characteristic fragment ions upon collision-induced dissociation. For instance, the analysis of endogenous steroids in urine has utilized precursor ion scans to detect compounds that yield common fragments, aiding in the identification of known and unknown anabolic androgenic steroids. researchgate.net While a specific precursor ion scan method for this compound is not detailed in available literature, the principle would involve identifying a unique and stable fragment ion generated from this molecule to screen for its presence in complex biological matrices. The low ionization efficiency of saturated hydroxysteroids under electrospray can present a challenge, often necessitating derivatization to enhance signal intensity. researchgate.net

Immunoassays and Antibody-Based Detection

Immunoassays, such as radioimmunoassay (RIA), are highly sensitive methods used for the quantification of steroids in biological fluids. These techniques rely on the specific binding of an antibody to the target antigen (the steroid). While assays developed specifically for this compound are not prominent, data from assays for its isomers provide critical insights into the feasibility and challenges of this approach.

A key consideration in steroid immunoassay is antibody specificity and cross-reactivity with structurally similar compounds. For example, an antiserum developed for the radioimmunoassay of 5alpha-androstane-3alpha,17beta-diol (B1664111) demonstrated significant cross-reactivity with other androstanes. nih.gov This highlights a crucial challenge in developing an immunoassay for this compound, as the antibody would need to distinguish it from its various stereoisomers.

Table 1: Cross-Reactivity of an Antiserum for 5alpha-Androstane-3alpha,17beta-diol with Related Steroids

Compound Cross-Reactivity (%)
5alpha-Androstane-3alpha,17beta-diol 100
5beta-Androstane-3alpha,17beta-diol 50
5alpha-Dihydrotestosterone 33
Testosterone (B1683101) 25
5alpha-Androstane-3beta,17beta-diol Not Observed
5-Androstene-3beta,17beta-diol Not Observed

(Data sourced from Acta Endocrinologica, 1978) nih.gov

The development of a specific immunoassay for this compound would require the synthesis of a unique hapten and the subsequent production of highly specific antibodies, followed by rigorous validation to ensure minimal cross-reactivity with other endogenous steroids.

Sample Preparation and Derivatization Strategies for Analytical Purity

Effective sample preparation is critical for accurate and reliable steroid analysis, aiming to remove interfering substances and concentrate the analyte of interest. For androstane diols, this typically involves a combination of extraction and purification steps prior to instrumental analysis.

Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): A common initial step to separate steroids from aqueous biological samples (like plasma or urine) into an organic solvent.

Solid-Phase Extraction (SPE): Widely used for cleanup and concentration. For instance, in the analysis of the related neurosteroid 5alpha-androstane-3alpha,17beta-diol in rat brain tissue, the brain extract was purified using SPE cartridges. nih.gov This step is crucial for removing lipids and other matrix components that can interfere with LC-MS/MS analysis.

Derivatization Strategies: Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or ionization efficiency for mass spectrometry (MS).

For LC-MS/MS: To enhance ESI sensitivity, derivatization can be employed. A method for 5alpha-androstane-3alpha,17beta-diol involved derivatization with isonicotinoyl azide, which introduces a readily ionizable group onto the steroid molecule, significantly improving the limit of quantitation. nih.gov

For GC-MS: Silylation is a common derivatization technique for steroids. Trimethylsilyl (B98337) (TMS) derivatives are often prepared to increase the volatility and thermal stability of the analytes. nist.gov For example, bis(TMS) derivatives of estradiol (B170435) isomers have been analyzed by GC-MS/MS. researchgate.net This approach would be applicable to this compound for GC-based analysis.

Table 2: Overview of Sample Preparation and Derivatization Strategies

Analytical Method Sample Preparation Derivatization Agent Purpose
LC-ESI-MS/MS Solid-Phase Extraction Isonicotinoyl Azide Enhance ionization efficiency and sensitivity. nih.gov

In Vitro and Ex Vivo Incubation Models for Metabolic Studies

Understanding the metabolic fate of this compound is essential for elucidating its biological role. In vitro and ex vivo models are invaluable for studying metabolic pathways, identifying metabolites, and characterizing the enzymes involved.

In Vitro Models: These studies typically use subcellular fractions or cell cultures.

Liver S9 Fractions: A mixture of cytosol and microsomes containing a wide range of drug-metabolizing enzymes. They are commonly used to investigate the metabolic stability and metabolite profile of a compound. For example, equine and human S9 liver fractions were used to study the metabolism of a novel designer steroid, leading to the identification of diagnostic metabolites. nih.gov

Tissue Homogenates: Homogenates of specific tissues, such as the prostate or liver, can be used to study organ-specific metabolism. Studies on 5alpha-androstane-3alpha,17beta-diol have used prostate homogenates to investigate its conversion to other steroids like 17beta-hydroxy-5alpha-androstan-3-one. nih.gov

Ex Vivo Models: These involve tissues or organs studied outside the body.

Tissue Incubation: Testicular tissue from tammar wallaby pouch young was incubated with radioactive precursors to trace the synthetic pathway of 5alpha-androstane-3alpha,17beta-diol. nih.gov This method allows for the study of metabolic pathways in an intact cellular environment.

The application of these models to this compound would involve incubating the compound with liver S9 fractions or specific tissue preparations. The resulting metabolites would then be identified using techniques like LC-MS/MS or GC-MS, providing crucial information on its biotransformation.

Table 3: Incubation Models for Steroid Metabolism Research

Model Type Application Example Relevance for this compound
Liver S9 Fractions In Vitro Investigation of designer steroid metabolism in equine and human fractions. nih.gov To identify major phase I and phase II metabolites.
Tissue Homogenates In Vitro Study of 5alpha-androstane-3alpha,17beta-diol metabolism in rat prostate. nih.gov To investigate tissue-specific metabolic pathways.

Advanced Research Perspectives on 5beta Androstane 3alpha,17alpha Diol

Investigation of Epigenetic Modulation

Current scientific literature does not provide direct evidence on the role of 5beta-Androstane-3alpha,17alpha-diol in epigenetic modulation. The specific influence of this steroid on the cellular machinery that governs heritable changes in gene expression, independent of DNA sequence alterations, remains an unexplored area of research.

Impact on Histone Modifications and Chromatin Structure

There are no specific studies to date that investigate the direct impact of this compound on histone modifications—such as acetylation, methylation, or phosphorylation—or its ability to alter chromatin structure. Research on other steroid hormones has established their capacity to influence chromatin accessibility and recruit histone-modifying enzymes, suggesting a potential, yet unconfirmed, avenue for future investigation for 5beta-androstane (B1232116) metabolites.

Regulation of Gene Expression through Epigenetic Mechanisms

Consistent with the lack of data on histone and chromatin effects, the regulation of gene expression via epigenetic mechanisms mediated by this compound is not documented. While it is understood as a metabolite of other active steroids, its intrinsic ability to directly initiate or influence epigenetic cascades that control gene transcription is a topic that awaits dedicated scientific inquiry.

Role in Specific Physiological Systems

While detailed functional studies on this compound are limited, preliminary insights and research into the broader class of 5-beta androstane (B1237026) metabolites suggest potential roles in key physiological systems.

Exploration of Neuroendocrine Axis Modulation

The broader class of 5beta-androstanediols is recognized for having weak androgenic and estrogenic activities. ontosight.airupahealth.com These compounds have been shown to bind to estrogen receptors (ERα and ERβ), which suggests a potential mechanism for modulating estrogenic effects within various tissues. rupahealth.com This interaction with sex hormone receptors indicates a plausible, though not yet directly demonstrated, role for this compound in the complex signaling of the neuroendocrine axis. However, specific studies detailing its effect on the hypothalamic-pituitary-adrenal (HPA) axis or its influence on gonadotropin secretion are not extensively available. Its function as a metabolite within the intricate network of neurosteroids is an area ripe for future research.

Investigation of Immune System Interactions

The potential for 5beta-androstanediols to exert influence over the immune system has been suggested. ontosight.ai Steroid hormones are well-known modulators of immune function, and some metabolites of dehydroepiandrosterone (B1670201) are considered to have immunoprotective properties. researchgate.net While these findings provide a basis for hypothesizing an immunomodulatory role, dedicated studies to characterize the specific interactions of this compound with immune cells, its effect on inflammatory pathways, or its influence on cytokine signaling are currently lacking in the scientific literature.

Untargeted Metabolomics Approaches for Novel Pathway Identification

Untargeted metabolomics, a comprehensive approach to analyzing all small-molecule metabolites in a biological sample, has been instrumental in identifying and quantifying steroids like this compound. This compound is a known human metabolite, often included in sensitive steroid profiling panels used in clinical endocrinology and for anti-doping purposes. researchgate.netresearchgate.netresearchgate.netnih.gov

In this context, this compound, sometimes referred to as 17-epi-Bdiol, is monitored alongside a suite of other endogenous steroids to build a comprehensive "steroid profile." researchgate.netresearchgate.netsemanticscholar.orgscribd.comresearchgate.netresearchgate.net This profile allows researchers and clinicians to detect subtle perturbations in steroid metabolism that may indicate a physiological condition or the use of exogenous anabolic steroids. researchgate.netresearchgate.net Its consistent presence in these analyses underscores its stability and relevance as a biomarker within the human metabolome.

Research has identified this compound as a main urinary metabolite of epitestosterone (B28515), which provides a key anchor point for its position in steroid metabolic pathways. semanticscholar.orgimperial.ac.uk While its primary synthesis and degradation routes are part of the broader map of steroidogenesis and androgen metabolism, untargeted metabolomics approaches hold the potential to uncover novel, previously uncharacterized pathways involving this diol. researchgate.netnih.gov By examining the global metabolic changes that correlate with fluctuations in its levels, researchers may identify new upstream precursors or downstream catabolic products, thus refining our understanding of its complete lifecycle and potential biological functions.

Steroid MetaboliteCommonly Profiled With this compound
Testosterone (B1683101)Yes
EpitestosteroneYes
Dihydrotestosterone (DHT)Yes
Androsterone (B159326)Yes
Etiocholanolone (B196237)Yes
5alpha-Androstane-3alpha,17beta-diol (B1664111)Yes
5beta-Androstane-3alpha,17beta-diolYes
5alpha-Androstane-3alpha,17alpha-diol (B1600260)Yes
Dehydroepiandrosterone (DHEA)Yes

Future Directions in Steroid Metabolome and Androstane Research

The field of steroid metabolomics is rapidly advancing, driven by technological progress in mass spectrometry and computational analysis. nih.gov Future research will likely focus on several key areas:

Comprehensive Steroid Profiling: High-throughput and high-resolution mass spectrometry will enable the simultaneous quantification of a larger number of steroid metabolites, including rare isomers like this compound, in various biological samples. nih.gov

Biomarker Discovery: Advanced analytical platforms combined with sophisticated data analysis and machine learning algorithms will facilitate the identification of novel steroid biomarkers for a range of conditions, including endocrine disorders, cancers, and neurological diseases.

Functional Characterization: Once identified and quantified, a key challenge will be to elucidate the biological functions of lesser-known steroid metabolites. This will involve in vitro receptor binding assays, cell-based functional screens, and studies in animal models.

Personalized Medicine: A deeper understanding of an individual's steroid metabolome could lead to more personalized approaches to hormone replacement therapy and the treatment of endocrine-related diseases.

Research into the diversity of androstane structures, including the less-studied 5-beta reduced compounds, may reveal novel biological activities and therapeutic potentials. The specific roles of different stereoisomers are a frontier in steroid research, and compounds like this compound may yet be found to have unique physiological functions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 5β-Androstane-3α,17α-diol in biological samples?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity, particularly in plasma or tissue homogenates. ELISA kits (e.g., 5α-Androstane-3α,17β-diol glucuronide assays) are viable for glucuronidated metabolites . Chromatographic techniques (HPLC/GC) with derivatization can enhance detection of underivatized diols, validated against reference standards .
  • Critical considerations : Optimize extraction protocols to account for matrix effects and isomer cross-reactivity.

Q. What storage conditions ensure the stability of 5β-Androstane-3α,17α-diol in laboratory settings?

  • Guidelines : Store as a methanolic solution at -20°C to prevent degradation; avoid repeated freeze-thaw cycles . For solid forms, maintain desiccated conditions at room temperature, protected from light and humidity . Refer to SDS for hazard-specific storage codes (e.g., WGK 1 for low water hazard) .

Q. How can researchers safely handle 5β-Androstane-3α,17α-diol given its toxicity profile?

  • Safety protocols : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation; employ static-safe tools. For spills, use inert absorbents and avoid ignition sources . Classified under GHS07 (Warning: H315, H319, H335), ensure emergency access to oxygen and eye-wash stations .

Advanced Research Questions

Q. How do stereoisomeric differences (e.g., 3α vs. 3β) affect the metabolic conversion of 5β-Androstane diols to active androgens?

  • Experimental insights : In male rat models, 3α-diol is rapidly oxidized to 5α-dihydrotestosterone (DHT) via 3α-hydroxysteroid dehydrogenase, while 3β-diol shows limited conversion (<32%) . Use radiolabeled tracers (e.g., ³H-3α-diol) in prostate cytosol assays to track isomer-specific binding and metabolism .
  • Data interpretation : Account for tissue-specific enzyme expression (e.g., seminal vesicles vs. prostate) when extrapolating metabolic rates .

Q. What strategies address discrepancies in reported receptor-binding affinities of 5β-Androstane derivatives?

  • Methodological solutions : Compare in vitro (agargel electrophoresis, sucrose density gradients) and in vivo binding assays. For example, 3α-diol exhibits no direct cytosolic binding in vitro but accumulates as DHT in vivo . Use competitive binding studies with DHT to clarify indirect effects .

Q. How can interspecies variability in pharmacokinetics be managed when translating rodent data to human models?

  • Approach : Conduct parallel studies in human cell lines (e.g., prostate epithelial cells) and rodent models. Monitor species-specific differences in hepatic CYP450 metabolism and glucuronidation rates . For example, rats show elevated serum Diol/T-DHT ratios during puberty, unlike primates .

Q. What experimental designs mitigate confounding effects from endogenous androgen interference in 5β-Androstane-diol assays?

  • Best practices : Use immunoaffinity columns to pre-clear samples of cross-reactive steroids (e.g., androsterone). Validate assays with spike-recovery experiments and isotopic dilution . For in vivo studies, employ gonadotropin-stimulated models to isolate exogenous diol effects .

Tables for Key Data

Property Value Source
Molecular Weight292.46 g/mol
logP (Octanol/Water)3.751
Solubility in Methanol19.6–20.4 mg/mL
Gibbs Free Energy (ΔGf°)-23.86 kJ/mol
Serum Half-Life (Rat)~30 min (post-LH stimulation)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.